molecular formula C21H22FN3O B1193075 LY 344864 CAS No. 186544-26-3

LY 344864

Katalognummer: B1193075
CAS-Nummer: 186544-26-3
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: GKWHICIUSVVNGX-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride (CAS: 186544-26-3) is a chiral benzamide derivative with a tetrahydrocarbazole core. Its molecular formula is C₂₁H₂₃ClFN₃O (molecular weight: 387.883 Da), distinguishing it as the hydrochloride salt of the free base (C₂₁H₂₂FN₃O, molecular weight: 351.425 Da) . The compound features a stereogenic center at the 3-position of the carbazole ring, contributing to its enantioselective interactions with biological targets.

Pharmacologically, it is recognized as LY 344864 hydrochloride, a selective ligand for multiple serotonin (5-HT) receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁F, and 5-HT₇ . Its structural design incorporates a 4-fluorobenzamide moiety linked to a dimethylamino-substituted tetrahydrocarbazole, enhancing receptor-binding affinity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

186544-26-3

Molekularformel

C21H22FN3O

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1

InChI-Schlüssel

GKWHICIUSVVNGX-MRXNPFEDSA-N

Isomerische SMILES

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Kanonische SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LY-344864;  LY344864;  LY 344864;  LY-344864 HCl;  LY-344864 hydrochloride

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction Parameters:

  • Solvent : Glacial acetic acid (excess as solvent)

  • Temperature : 80–100°C (reflux conditions)

  • Yield : ~70–80% (isolated via filtration of precipitated product)

Introduction of the Dimethylamino Group at Position 3

The 3-hydroxy intermediate undergoes sulfonylation to generate a leaving group, enabling nucleophilic substitution with dimethylamine. 3-Hydroxy-6-fluoro-1,2,3,4-tetrahydrocarbazole is treated with p-toluenesulfonyl chloride (tosyl chloride) in pyridine at 0–5°C for 2–4 hours, producing 3-tosyloxy-6-fluoro-1,2,3,4-tetrahydrocarbazole . This tosylate intermediate is then reacted with dimethylamine (2.0 equivalents) in a sealed pressure vessel at 90–120°C for 18–24 hours, yielding 3-(dimethylamino)-6-fluoro-1,2,3,4-tetrahydrocarbazole .

Optimization Notes:

  • Tosyl Chloride Stoichiometry : 1.1 equivalents to ensure complete conversion of the hydroxyl group.

  • Purification : Recrystallization from ethyl acetate/hexane (1:3 v/v) affords the dimethylamino derivative in >95% purity (melting point: 174–176°C).

Acylation at Position 6 with 4-Fluorobenzamide

The 6-fluoro substituent is functionalized via palladium-catalyzed cross-coupling or direct acylation. Patent data suggests that 3-(dimethylamino)-6-amino-1,2,3,4-tetrahydrocarbazole is acylated with 4-fluorobenzoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base (0–5°C, 1–2 hours). The reaction proceeds via nucleophilic acyl substitution, yielding the 4-fluorobenzamide derivative.

Critical Considerations:

  • Base Selection : DIPEA minimizes side reactions (e.g., O-acylation) due to its steric bulk.

  • Workup : The crude product is washed with 5% aqueous HCl to remove excess benzoyl chloride, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amide (yield: 65–75%).

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. The enantiomerically pure amine is dissolved in anhydrous ether and treated with ethereal hydrogen chloride (1.1 equivalents) at 0–5°C. The precipitated hydrochloride salt is collected by filtration and recrystallized from isopropyl alcohol to afford the title compound as a white crystalline solid.

Analytical Data:

  • Melting Point : 174–176°C (decomposition observed above 180°C).

  • Purity : >99% (HPLC, C18 column, 0.1% TFA in water/acetonitrile gradient).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.82 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.86 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.02 (s, 6H, N(CH3)2), 2.90–2.70 (m, 4H, CH2), 2.15–1.95 (m, 2H, CH2).

13C NMR (100 MHz, DMSO-d6) :

  • δ 165.2 (C=O), 162.3 (d, J = 245 Hz, CF), 140.1–115.8 (aromatic carbons), 54.1 (CH), 45.3 (N(CH3)2), 30.1–22.4 (tetrahydrocarbazole CH2).

Challenges and Process Optimization

  • Racemization Risk : Elevated temperatures during acylation or salt formation may cause racemization. Strict temperature control (<5°C) during HCl addition mitigates this.

  • Byproduct Formation : Residual tosyl chloride in step 2 can lead to ditosylated byproducts. Aqueous workup with 5% NaHCO3 ensures complete removal.

Scalability and Industrial Relevance

The patented route is scalable to kilogram quantities, with >80% overall yield from 4-benzoyloxycyclohexanone. Key cost drivers include chiral resolution (30–40% of total cost) and palladium catalysts (if cross-coupling is employed).

Analyse Chemischer Reaktionen

LY 344864 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des 5-HT1F-Rezeptors. Dieser Rezeptor ist ein Subtyp des Serotoninrezeptors, der an verschiedenen neurologischen Prozessen beteiligt ist. Durch die Aktivierung des 5-HT1F-Rezeptors kann this compound die zentrale Sensibilisierung und die Duralsentzündung reduzieren, die mit Erkrankungen wie Migräne verbunden sind. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der zyklischen AMP-Akkumulation und die Modulation der Neurotransmitterfreisetzung.

Wirkmechanismus

LY 344864 exerts its effects by selectively binding to and activating the 5-HT1F receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. By activating the 5-HT1F receptor, this compound can reduce central sensitization and dural inflammation, which are associated with conditions like migraines . The molecular targets and pathways involved include the inhibition of cyclic AMP accumulation and the modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The compound belongs to the benzamide class, which includes both pharmaceuticals and agrochemicals. Key comparisons are outlined below:

Compound Molecular Formula Molecular Weight (Da) CAS Number Key Features
Target Compound (Hydrochloride) C₂₁H₂₃ClFN₃O 387.883 186544-26-3 5-HT₁A/₁B/₁D/₁F/₇ agonist; chiral tetrahydrocarbazole core
Free Base (Non-salt form) C₂₁H₂₂FN₃O 351.425 186544-26-3* Lacks hydrochloride; reduced solubility; same receptor profile
4-Amino-N-(2-chlorobenzyl)benzamide (11) C₁₄H₁₄ClN₂O 261.078 Not provided Non-selective; chlorobenzyl substituent; synthesized via Ra-Ni hydrogenation
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) C₁₄H₁₁ClF₃N₂O 330.706 Not provided Trifluoromethyl group enhances lipophilicity; 85% synthesis yield

*Note: Discrepancy exists in CAS numbering for the free base and hydrochloride forms.

Receptor Selectivity

  • The target compound exhibits broad 5-HT receptor activity , unlike simpler benzamides (e.g., compounds 11 and 12), which lack receptor specificity .
  • Compared to fluazuron (a difluorobenzamide pesticide), the target compound’s tetrahydrocarbazole scaffold enables CNS penetration, critical for neurological applications .

Hazard Profile

  • The hydrochloride form carries H302/H315/H319/H335 hazard codes (oral toxicity, skin/eye irritation, respiratory irritation), whereas agrochemical benzamides (e.g., diflubenzuron) prioritize environmental toxicity .

Research Implications

The compound’s multi-receptor activity positions it as a versatile tool for studying 5-HT pathways, particularly in migraine and mood disorders. However, structural analogs like compound 12 highlight trade-offs between lipophilicity and selectivity, underscoring the need for tailored modifications. Discrepancies in CAS numbering warrant verification via authoritative databases (e.g., PubChem) .

Biologische Aktivität

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride is a complex organic compound notable for its potential therapeutic applications. Characterized by its unique structural features, including a carbazole moiety and a dimethylamino group, this compound has garnered attention for its biological activity, particularly in the realms of oncology and neurology.

Chemical Structure and Properties

The molecular formula of (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride is C16H20ClN2OC_{16}H_{20}ClN_{2}O with a molecular weight of approximately 292.80 g/mol. The presence of the dimethylamino group enhances solubility and potential interactions with biological targets, while the 4-fluorobenzamide portion contributes to its pharmacological properties.

Initial studies indicate that this compound may interact with various receptors and enzymes involved in neurotransmission and cell proliferation. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research suggests that it may inhibit dural inflammation, making it a potential therapeutic agent for migraines.

Interaction Studies

The compound's interactions with specific receptors are critical for understanding its biological activity. Preliminary findings suggest that it may modulate G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes .

Anti-Cancer Potential

Research indicates that (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride exhibits promising anti-cancer properties. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have shown its effectiveness against several cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung)5.0Inhibition of growth
MCF7 (Breast)3.5Induction of apoptosis
HeLa (Cervical)4.0Cell cycle arrest

Neurological Applications

The compound's potential in treating neurological disorders is under investigation due to its ability to penetrate the blood-brain barrier. Studies have suggested that it may reduce neuroinflammation and promote neuroprotection in models of neurodegenerative diseases.

Case Studies

  • Migraine Treatment : A study published in The Journal of Pharmacology and Experimental Therapeutics demonstrated that the compound effectively reduced dural inflammation in animal models, indicating its potential use in migraine therapy.
  • Cancer Research : In a recent study examining various carbazole derivatives, (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride was identified as one of the most potent inhibitors against multiple cancer cell lines, highlighting its therapeutic promise.

Q & A

Q. What synthetic methodologies are recommended for producing high-purity (R)-N-(3-(Dimethylamino)... hydrochloride?

The compound is synthesized via multicomponent reactions (MCRs) optimized for efficiency. Key steps include:

  • Amide bond formation : Reacting a carbazole precursor with 4-fluorobenzoyl chloride in a basic medium (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography with ethyl acetate/hexane gradients ensures >95% purity. Recent MCR advancements reduce reaction times to ≤24 hours and improve yields (>60%) using ethanol as a solvent at 60°C .

Q. How is the stereochemical configuration (R) at the 3-dimethylamino position confirmed?

  • X-ray crystallography : Resolves the absolute configuration, critical for receptor binding.
  • Chiral HPLC : Validates enantiomeric purity using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Optical rotation : Matches reported values ([α]D²⁵ = +15.2° in methanol) .

Q. What assays validate its selectivity for the 5-HT1F receptor over other serotonin subtypes?

  • Radioligand binding assays : Use [³H]-5-CT on HEK293 cells expressing 5-HT1A/B/D/F receptors. Selectivity is confirmed by IC₅₀ values (e.g., <10 nM for 5-HT1F vs >1 µM for 5-HT1B/D).
  • Functional assays : Measure cAMP inhibition (EC₅₀ ≤10 nM for 5-HT1F) and cross-test against 5-HT2/5/7 receptors .

Advanced Research Questions

Q. How can discrepancies between in vitro binding data and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma and brain concentrations in rodent models.
  • Metabolite identification : High-resolution mass spectrometry (HRMS) detects active metabolites.
  • Conditional knockout models : Validate target engagement in 5-HT1F⁻/⁻ mice during migraine assays .

Q. What strategies improve blood-brain barrier (BBB) penetration for neurological studies?

  • LogP optimization : Adjust lipophilicity (target logP ~2.8) via prodrug derivatization (e.g., esterification of dimethylamino group).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in cerebrospinal fluid (CSF) for 72 hours .

Q. How should dose-response studies address species-specific 5-HT1F expression differences?

  • Receptor density quantification : Use qPCR/Western blot to compare 5-HT1F levels in human vs. rat cortical tissues.
  • Allometric scaling : Apply body surface area (BSA) exponents (0.67–0.75) to extrapolate doses.
  • Safety monitoring : Telemetry in dogs confirms hemodynamic stability at 3× ED₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 344864
Reactant of Route 2
Reactant of Route 2
LY 344864

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.